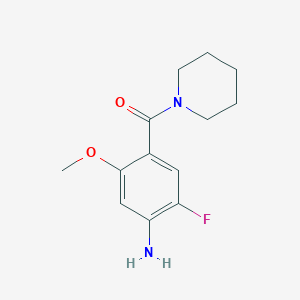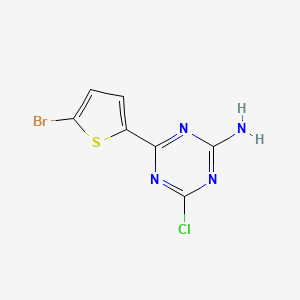
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine is a chemical compound with the molecular formula C16H26N2 and a molecular weight of 246.4 g/mol . This compound is characterized by its piperidine ring structure, substituted with benzyl and methyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and benzyl halides.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced amine derivatives.
Applications De Recherche Scientifique
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: This compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing synaptic transmission.
Pathways Involved: The pathways affected by this compound include signal transduction pathways and metabolic pathways, which are crucial for maintaining cellular homeostasis.
Comparaison Avec Des Composés Similaires
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Benzylpiperidine and 2,3,5,6-Tetramethylpiperidine share structural similarities but differ in their substitution patterns and chemical properties.
Propriétés
Formule moléculaire |
C16H26N2 |
|---|---|
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
1-benzyl-2,3,5,6-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C16H26N2/c1-11-13(3)18(14(4)12(2)16(11)17)10-15-8-6-5-7-9-15/h5-9,11-14,16H,10,17H2,1-4H3 |
Clé InChI |
ZOZDGKPSUAGAMX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N(C(C(C1N)C)C)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13185719.png)
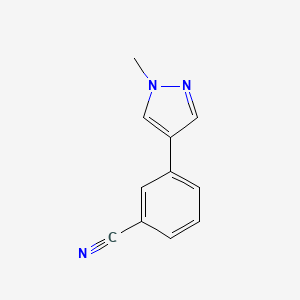
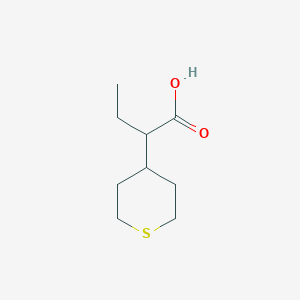

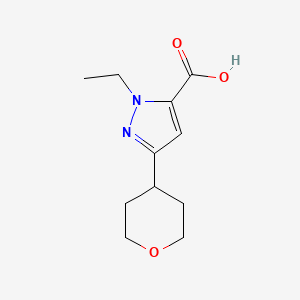
![3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185754.png)


